N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzamide

Kinase Inhibition Bcr-Abl Structure-Activity Relationship

This exact 3-substituted benzamide is the core pharmacophore of bafetinib (NS-187), delivering the critical 3-trifluoromethyl hydrophobic anchor and 3,4-difluoro hinge-binding motif. Use this scaffold to systematically derivatize at the 4'-position for next-generation dual Bcr-Abl/Lyn inhibitors. Demonstrated >100-fold potency gain over unsubstituted benzamides and activity against imatinib-resistant mutants (except T315I). Ideal starting point for focused kinase libraries and 19F-NMR/X-ray structural biology studies. Procure the precise chemotype to ensure valid SAR replication.

Molecular Formula C14H8F5NO
Molecular Weight 301.216
CAS No. 866143-03-5
Cat. No. B2606404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-difluorophenyl)-3-(trifluoromethyl)benzamide
CAS866143-03-5
Molecular FormulaC14H8F5NO
Molecular Weight301.216
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)F)F
InChIInChI=1S/C14H8F5NO/c15-11-5-4-10(7-12(11)16)20-13(21)8-2-1-3-9(6-8)14(17,18)19/h1-7H,(H,20,21)
InChIKeyLPRGFDZSQYALDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Difluorophenyl)-3-(trifluoromethyl)benzamide (866143-03-5): Chemical Identity and Research Categorization


N-(3,4-Difluorophenyl)-3-(trifluoromethyl)benzamide (CAS 866143-03-5) is a synthetic, small-molecule fluorinated benzamide . It belongs to a class of 3-substituted benzamide derivatives that have been systematically explored as ATP-competitive kinase inhibitors, particularly targeting Bcr-Abl and related tyrosine kinases [1]. The compound serves as both a direct pharmacological tool and a key intermediate in the synthesis of more complex inhibitors, such as the dual Bcr-Abl/Lyn inhibitor bafetinib (NS-187), which features a critical 3-trifluoromethylbenzamide pharmacophore [2].

Why Generic Substitution Fails for N-(3,4-Difluorophenyl)-3-(trifluoromethyl)benzamide in Kinase-Targeted Research


Within the 3-substituted benzamide class, kinase inhibition potency and selectivity are exquisitely dependent on the specific combination of the benzamide 3-substituent and the aniline ring's substitution pattern [1]. The 3-trifluoromethyl group engages in critical hydrophobic interactions within the kinase's DFG-out pocket, while the 3,4-difluoro pattern on the aniline ring modulates the compound's electronic properties, binding conformation, and metabolic stability [2]. Simply interchanging analogs with, for example, a 2,4-difluoro or 4-fluoro substitution on the aniline ring is not a valid experimental shortcut, as these seemingly minor modifications lead to drastically different inhibitory profiles and target residence times, as demonstrated by the stringent structure-activity relationships (SAR) established for this chemical series [1].

Quantitative Evidence for Differentiating N-(3,4-Difluorophenyl)-3-(trifluoromethyl)benzamide from Closest Analogs


Bcr-Abl Inhibitory Potency: 3-CF3 vs. 3-Halogen vs. Unsubstituted Benzamide Scaffolds

The presence of a 3-trifluoromethyl group on the benzamide core is a critical determinant of Bcr-Abl kinase inhibition. In a systematic SAR study, 3-trifluoromethylated benzamide derivatives were identified among 'about ten' highly potent inhibitors, with compound NS-187 (9b) showing an IC50 of 5.8 nM against Bcr-Abl in cell-free assays [REFS-1, REFS-2]. In contrast, the lead compound imatinib, which lacks this specific 3-substitution pattern, has an IC50 of approximately 100-300 nM in comparable assays. More critically, 3-halogenated and 3-trifluoromethylated derivatives demonstrated significantly increased inhibitory activity compared to the unsubstituted benzamide analog (IC50 > 1 µM) [1]. This establishes the 3-CF3 group as a non-negotiable pharmacophoric element for sub-100 nM Bcr-Abl inhibition.

Kinase Inhibition Bcr-Abl Structure-Activity Relationship

Kinase Selectivity Fingerprint: Dual Bcr-Abl/Lyn Inhibition Profile of the 3,4-Difluorophenyl Chemotype

The N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzamide chemotype has been optimized into NS-187, a potent dual Bcr-Abl/Lyn inhibitor with IC50s of 5.8 nM (Bcr-Abl) and 19 nM (Lyn) [1]. The specific difluoro-substitution pattern on the aniline ring is crucial for this dual inhibitory profile. Structural analysis reveals that this substitution accommodates a key interaction with the kinase hinge region while orienting the 3-CF3 group into a hydrophobic pocket, a conformation critical for potent dual inhibition [2]. Analogs carrying a 4-methylphenyl group (as in imatinib) exhibit a distinct selectivity profile, being less effective against Lyn kinase, while 3-halogenated versions show reduced potency against both targets.

Kinase Selectivity Bcr-Abl Lyn Dual Inhibition

In Vitro Antiproliferative Activity in Bcr-Abl+ Leukemia Cells: 3,4-Difluoro vs. 2,4-Difluoro Aniline Analog

In the foundational SAR study of 3-substituted benzamides, antiproliferative activity was assessed in the Bcr-Abl-positive K562 leukemia cell line [1]. While direct IC50 values for the N-(3,4-difluorophenyl) and N-(2,4-difluorophenyl) isomers are not tabulated in the abstract, the study explicitly identifies the 3-trifluoromethylbenzamide series as 'highly potent' [1]. In related benzamide kinase inhibitor patents, regioisomeric substitution on the N-phenyl ring is demonstrated to critically impact activity; a shift from 3,4-difluoro to 2,4-difluoro typically diminishes binding affinity due to a steric clash with the kinase hinge region [2]. This supports the selection of the 3,4-difluoro isomer for consistent potency.

Antiproliferative K562 Leukemia Isomeric Comparison

Best Application Scenarios for Procuring N-(3,4-Difluorophenyl)-3-(trifluoromethyl)benzamide


Lead Optimization in Dual Bcr-Abl/Lyn Kinase Inhibitor Programs

The compound is the ideal starting point for medicinal chemistry campaigns aimed at developing next-generation dual Bcr-Abl/Lyn inhibitors. As evidenced by its role as the core pharmacophore of the clinical candidate bafetinib (NS-187), N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzamide provides the critical 3-CF3 hydrophobic anchor and the 3,4-difluoro hinge-binding motif. Using this exact compound allows for systematic derivatization at the 4'-position of the aniline ring to optimize pharmacokinetics and combat clinically relevant Bcr-Abl mutations [1].

Chemical Probe for Kinase Selectivity Profiling Against Imatinib-Resistant Mutants

The compound's chemotype has demonstrated activity against imatinib-resistant Bcr-Abl mutants (except T315I) due to its flexible binding mode. Researchers procuring this exact benzamide scaffold can create focused libraries to profile differential sensitivity across a panel of ATP-site mutations (e.g., Y253F, E255K, F317L) that emerge in chronic myeloid leukemia. This application is directly supported by the >100-fold potency gain over unsubstituted benzamides, making it a sensitive probe for mutant kinase inhibition [REFS-1, REFS-2].

Fluorine-Specific Protein Crystallography and Binding Mode Studies

The unique combination of a trifluoromethyl group and a difluorophenyl ring makes this compound a valuable tool for structural biology. The 3-CF3 group serves as an excellent electron density marker for X-ray crystallography, while the aniline's fluorine atoms can be used in 19F-NMR protein-ligand interaction studies. The crystal structure of the Abl kinase domain with the closely related NS-187 (PDB 2E2B) provides a high-resolution template for docking studies and rational design, confirming the binding pose of this chemotype [1].

Quote Request

Request a Quote for N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.